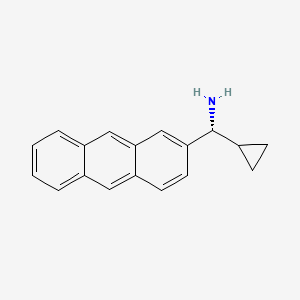
(1R)-2-Anthrylcyclopropylmethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Anthrylcyclopropylmethylamine is a chiral amine compound characterized by the presence of an anthracene moiety attached to a cyclopropylmethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Anthrylcyclopropylmethylamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene precursor using diazo compounds, ylides, or carbene intermediates.
Attachment of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts alkylation reaction, where anthracene reacts with a cyclopropylmethyl halide in the presence of a Lewis acid catalyst.
Amine Functionalization: The final step involves the conversion of the cyclopropylmethyl halide to the corresponding amine through nucleophilic substitution using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-Anthrylcyclopropylmethylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-2-Anthrylcyclopropylmethylamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (1R)-2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-Phenylcyclopropylmethylamine: Similar structure with a phenyl group instead of an anthracene moiety.
(1R)-2-Naphthylcyclopropylmethylamine: Similar structure with a naphthalene group instead of an anthracene moiety.
Uniqueness
(1R)-2-Anthrylcyclopropylmethylamine is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties compared to its phenyl and naphthyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C18H17N |
|---|---|
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
(R)-anthracen-2-yl(cyclopropyl)methanamine |
InChI |
InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m1/s1 |
InChI-Schlüssel |
SVHKCCRZWPOXFM-GOSISDBHSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Kanonische SMILES |
C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


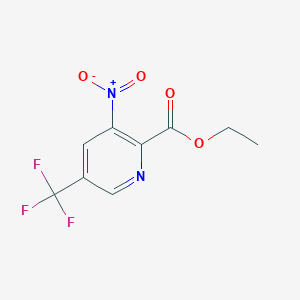
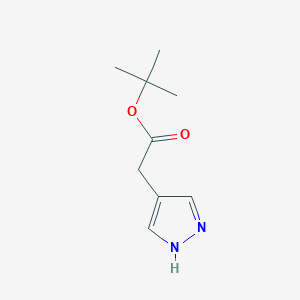
![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
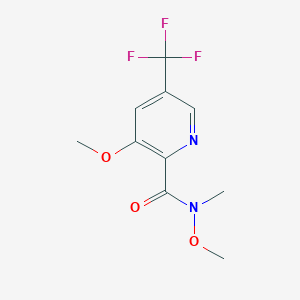
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

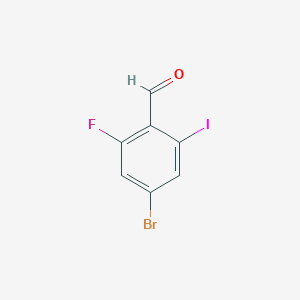

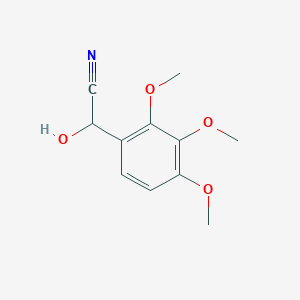

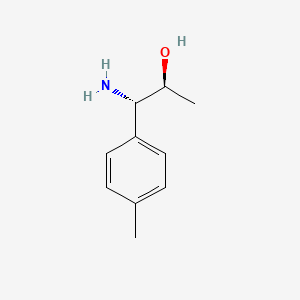
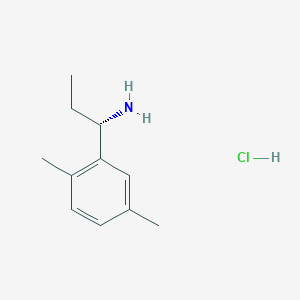
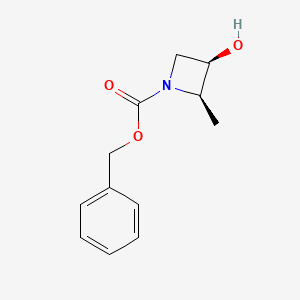
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
